Preliminary Toxicity, Safety, and Handling Data for 6-Chloro-1-methoxy-benzotriazole: A Comprehensive Technical Guide
Preliminary Toxicity, Safety, and Handling Data for 6-Chloro-1-methoxy-benzotriazole: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale
6-Chloro-1-methoxy-benzotriazole (CAS 68930-08-5) is a specialized heterocyclic compound utilized primarily as an advanced synthetic intermediate and a high-performance corrosion inhibitor[1]. In industrial and pharmacological applications, it serves as a structural evolution from its highly reactive precursor, 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).
As a Senior Application Scientist, understanding the causality behind this structural modification is critical: 6-Cl-HOBt possesses an N-OH bond that is prone to violent, explosive decomposition under thermal stress or confinement[2]. By methylating the hydroxyl group to form a methoxy moiety (-OCH₃), the acidic proton is removed, and the N-O bond is sterically and electronically stabilized. This eliminates the explosive hazard while retaining the electron-withdrawing chloro-substituent, which is essential for its efficacy in metal surface passivation and specialized peptide coupling workflows[3].
However, this stabilization increases the molecule's lipophilicity, fundamentally altering its toxicological profile—particularly concerning aquatic toxicity and dermal sensitization.
Mechanistic Toxicology & Hazard Profile
While the methoxy substitution neutralizes the physical explosive hazard, it introduces distinct biological interactions. Benzotriazole derivatives are known to exhibit varying degrees of toxicity depending on their lipophilicity and substitution patterns[4].
Aquatic Toxicity
Benzotriazoles are notoriously persistent in aquatic environments. The increased lipophilicity of the methoxy group enhances cellular permeability in aquatic organisms. Studies on analogous benzotriazole derivatives indicate acute toxicity across multiple trophic levels, with Vibrio fischeri (bacteria) and Daphnia magna (invertebrates) showing high sensitivity[5]. The mechanism of action is primarily linked to the disruption of cellular respiration and oxidative stress.
Dermal Sensitization and Anaphylaxis Risk
Peptide coupling agents and benzotriazole derivatives are documented occupational hazards. Repeated dermal or inhalation exposure to benzotriazole-based compounds (such as HBTU, HATU, and HOBt derivatives) has been clinically proven to induce severe chemical sensitization, leading to vesiculopapular rashes and, in severe cases, anaphylaxis[6]. The methoxy derivative, while less reactive than a free hydroxyl, still poses a significant haptenation risk where the molecule can bind to skin proteins, triggering an adaptive immune response.
Toxicity pathways and environmental fate of 6-Chloro-1-methoxy-benzotriazole.
Quantitative Data & Comparative Safety
To contextualize the safety profile of 6-Chloro-1-methoxy-benzotriazole, it must be benchmarked against its parent compound (6-Cl-HOBt) and standard benzotriazole baselines.
Table 1: Comparative Toxicity and Hazard Data
| Property / Endpoint | 6-Cl-HOBt (Precursor)[2] | 6-Chloro-1-methoxy-benzotriazole[1] | Mechanistic Causality |
| Physical Hazard | Explosive (Class 1.3) | Stable (Non-explosive) | Methylation of N-OH prevents autocatalytic decomposition. |
| Acute Oral Toxicity | Harmful (Category 4, H302) | Harmful (Estimated Cat 4) | Benzotriazole core induces systemic oxidative stress. |
| Aquatic Toxicity | Moderate | High (Estimated) | Methoxy group increases LogP, enhancing bioaccumulation[4]. |
| Skin Sensitization | High Risk (Known Sensitizer) | Moderate to High Risk | Lipophilicity aids stratum corneum penetration; haptenation risk remains[6]. |
| Primary Application | Peptide Synthesis | Corrosion Inhibitor / Intermediate | Chloro-group enhances metal binding affinity[3]. |
Self-Validating Experimental Protocol: Safe Handling & Decontamination
Because benzotriazoles are insidious sensitizers[6], standard "wear gloves" advice is insufficient. The following is a self-validating workflow designed for researchers handling 6-Chloro-1-methoxy-benzotriazole. A self-validating system ensures that the absence of contamination is empirically proven rather than assumed.
Step-by-Step Methodology
Phase 1: Containment & Preparation
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Isolate the Environment: Conduct all weighing and transfer operations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent aerosolized dust inhalation.
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Barrier Defense: Double-glove using nitrile (outer) and neoprene (inner) gloves. Benzotriazoles can permeate thin nitrile over prolonged exposure.
Phase 2: Solubilization & Execution 3. Solvent Selection: Dissolve the compound in polar aprotic solvents (e.g., DMF or DMSO) directly within the primary containment zone. 4. Causality Check: Do not use strong oxidizing acids during the reaction phase, as the chlorinated aromatic ring can undergo unpredictable electrophilic substitutions, generating highly toxic chlorinated byproducts.
Phase 3: Self-Validating Decontamination 5. Surface Neutralization: Wipe down all surfaces, spatulas, and balances with a 5% sodium hypochlorite solution, followed by an ethanol rinse. 6. Empirical Validation (The Self-Validating Step): Swab the work area with a sterile cotton swab soaked in methanol. Extract the swab in 1 mL of methanol and analyze via UV-Vis spectroscopy.
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Logic: The benzotriazole core exhibits a strong, distinct UV absorbance peak near 275–285 nm. If the absorbance of the swab extract matches the blank, the decontamination is empirically validated. If a peak is detected, repeat Step 5.
Self-validating safety workflow for handling benzotriazole derivatives.
Environmental Impact and Disposal
Due to its efficacy as a corrosion inhibitor[3], 6-Chloro-1-methoxy-benzotriazole resists natural degradation. It must never be disposed of in aqueous waste streams.
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Disposal: Collect all organic and solid waste containing this compound in dedicated, clearly labeled hazardous waste containers for high-temperature incineration.
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Spill Response: In the event of a dry powder spill, do not sweep. Cover with damp absorbent paper to prevent dust generation, collect carefully, and execute the UV-Vis self-validation protocol on the spill surface.
References
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NextSDS. "6-chloro-1-methoxy-benzotriazole — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
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Cancilla, D. A., et al. "Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species." Water Research, PubMed. URL:[Link]
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PubChem. "6-Chloro-1-hydroxy-1H-benzotriazole | CID 232711." National Center for Biotechnology Information. URL:[Link]
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McKnelly, K. J., et al. "Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
- Google Patents. "KR20150056727A - 세정제 조성물 및 이를 이용한 금속배선 제조방법 (Cleaning composition and metal wiring manufacturing method using the same)." Google Patents.
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- 3. KR20150056727A - ì¸ì ì ì¡°ì±ë¬¼ ë° ì´ë¥¼ ì´ì©í ê¸ìë°°ì ì ì¡°ë°©ë² - Google Patents [patents.google.com]
- 4. ask-force.org [ask-force.org]
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